
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and a cyclopropylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromo group can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the bromo group can produce a variety of functionalized phenylboronic acids.
Scientific Research Applications
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid in various reactions involves the formation of a boronate complex. This complex can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylboronic acid: Similar structure but lacks the cyclopropylcarbamoyl group.
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid: Similar structure but lacks the bromo group.
Uniqueness
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid is unique due to the presence of both the bromo and cyclopropylcarbamoyl groups
Properties
Molecular Formula |
C10H11BBrNO3 |
|---|---|
Molecular Weight |
283.92 g/mol |
IUPAC Name |
[4-bromo-3-(cyclopropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BBrNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) |
InChI Key |
JAPWKFCLFURGGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)NC2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




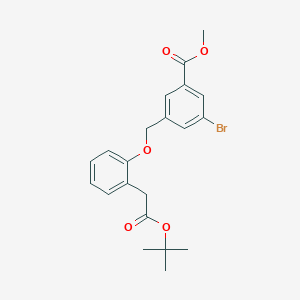
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
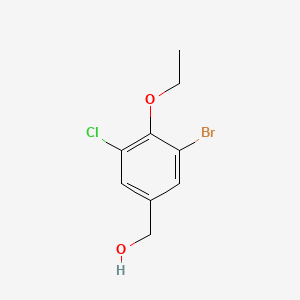
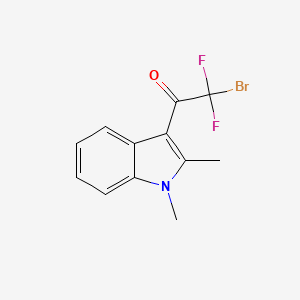

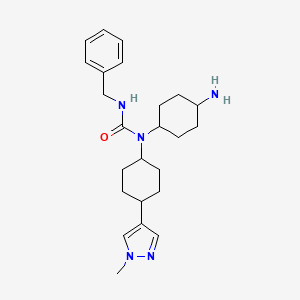

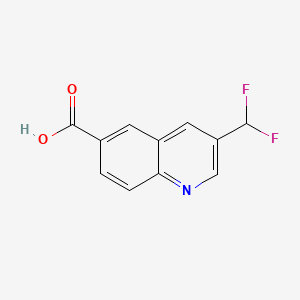

![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
